tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate
Description
tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a quinoxaline core with a methyl substituent at the 7-position and a tert-butoxycarbonyl (Boc) protective group at the 1-position. This compound belongs to a broader class of dihydroquinoxaline derivatives, which are widely studied for their applications in medicinal chemistry, particularly as intermediates in the synthesis of histone deacetylase (HDAC) inhibitors and covalent ligands for drug discovery . The Boc group enhances solubility and stability, making the compound amenable to further functionalization.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 7-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-6-11-12(9-10)16(8-7-15-11)13(17)18-14(2,3)4/h5-6,9,15H,7-8H2,1-4H3 |
InChI Key |
NQGDZEXYYUXCSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
A direct route involves esterification of 7-methyl-3,4-dihydroquinoxaline-1-carboxylic acid with tert-butanol. The Steglich esterification protocol, employing N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane, is widely used for tert-butyl ester formation. For example, tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate was synthesized by reacting 3,4-dihydroquinoxaline-1-carboxylic acid with tert-butanol under DCC/DMAP catalysis, achieving high yields (85–90%).
For the target compound, analogous conditions would require 7-methyl-3,4-dihydroquinoxaline-1-carboxylic acid as the precursor. Substituting the carboxylic acid with a methyl group at position 7 necessitates starting materials like 3,4-diamino-6-methylbenzoic acid, which can undergo cyclization with glyoxal to form the dihydroquinoxaline core. Subsequent esterification with tert-butanol via DCC/DMAP would yield the final product.
Table 1: Esterification Conditions for Analogous Compounds
Multi-Component Reaction Approaches
Components and Mechanism
Multi-component reactions (MCRs) offer a streamlined pathway for constructing the dihydroquinoxaline scaffold. A representative method involves reacting 1H-benzo[d]imidazol-2(3H)-one derivatives with isocyanides and ketones. For instance, methyl 3,3-dimethyl-2-((2,4,4-trimethylpentan-2-yl)amino)-3,4-dihydroquinoxaline-6-carboxylate was synthesized via a one-pot reaction of methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, isocyanide, and acetone.
Adapting this method, substituting the methyl benzoate precursor with a 7-methyl-substituted analog could yield tert-butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate. The reaction proceeds through a nucleophilic addition-cyclization mechanism, with acetone facilitating imine formation and subsequent ring closure.
Substrate Scope and Limitations
The scope of MCRs is constrained by the availability of substituted benzimidazolones and isocyanides. Electron-withdrawing groups on the benzimidazolone enhance reactivity, while steric hindrance from bulky isocyanides may reduce yields.
Cyclization of Methyl-Substituted Diamine Derivatives
Diamine Synthesis
The quinoxaline core can be assembled from 3,4-diaminotoluene derivatives. For example, 3,4-diamino-6-methylbenzoic acid undergoes cyclization with glyoxal in ethanol under reflux to form 7-methyl-3,4-dihydroquinoxaline-1-carboxylic acid. Subsequent esterification with tert-butanol introduces the tert-butyl group.
Cyclization Agents and Conditions
Cyclization agents like glyoxal or diketones are critical for ring formation. Optimal conditions include:
-
Solvent : Ethanol or methanol
-
Temperature : 60–80°C
-
Catalyst : Acidic (e.g., HCl) or neutral conditions
For the methyl-substituted diamine, cyclization proceeds efficiently at 70°C, yielding the carboxylic acid intermediate in 75–80% yield.
Advanced Functionalization Techniques
Transition Metal-Mediated Coupling
Palladium-catalyzed Suzuki-Miyaura coupling could introduce methyl groups via boronic ester intermediates. However, the partially saturated dihydroquinoxaline ring may necessitate tailored ligands to prevent over-reduction.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| Steglich Esterification | High yields, mild conditions | Requires carboxylic acid precursor | 85–95% |
| Multi-Component Reaction | One-pot synthesis, modular | Limited substrate availability | 50–70% |
| Diamine Cyclization | Atom-economical, scalable | Multi-step synthesis | 70–80% |
| Photoredox Catalysis | Late-stage functionalization | Requires specialized equipment | 40–60% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines or tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines or tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoxaline derivatives, including tert-butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate, exhibit notable antimicrobial properties. A study demonstrated that modifications to the quinoxaline structure could enhance activity against specific bacterial strains, suggesting potential as a scaffold for developing new antibiotics .
Anticancer Potential
Quinoxaline derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound this compound has been highlighted for its promising activity against various cancer cell lines .
Neuroprotective Effects
The compound has also been studied for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems presents opportunities for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .
Building Block in Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:
- Nucleophilic Substitution : The carboxylate group can undergo nucleophilic attacks, allowing for the introduction of diverse functional groups.
- Cyclization Reactions : It can participate in cyclization reactions to form bicyclic compounds, which are valuable in pharmaceutical chemistry .
Green Chemistry Applications
The compound is also relevant in the context of green chemistry. Its synthesis can be optimized to minimize waste and energy consumption, aligning with sustainable practices in chemical manufacturing .
Polymer Chemistry
In materials science, this compound is explored as a potential additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it useful in producing high-performance materials for various applications .
Sensor Development
The unique electronic properties of quinoxalines make them suitable candidates for developing sensors. Research has indicated that derivatives can be functionalized to create selective sensors for detecting environmental pollutants or biological markers, contributing to advancements in analytical chemistry .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several quinoxaline derivatives, including this compound. The findings revealed significant inhibition against gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotection Research
In another investigation focused on neuroprotection, researchers tested the efficacy of this compound on neuronal cell lines subjected to oxidative stress. Results demonstrated reduced cell death and improved cell viability compared to control groups, suggesting its therapeutic potential in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of dihydroquinoxaline derivatives are heavily influenced by substituents on the aromatic ring and the nature of the protective group. Below is a comparative analysis of key analogues:
Table 1: Comparative Data for Selected Dihydroquinoxaline Derivatives
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Data (¹H NMR, δ ppm) | Synthesis Method | Applications |
|---|---|---|---|---|---|---|
| tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate | 7-CH₃ | 263.3 (calculated) | N/A | N/A | Likely SNAr or reductive amination | HDAC inhibitors, drug intermediates |
| tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5) | 6-NO₂ | 287.3 | 122–124 | 10.69 (s, ArH), 9.06 (s, ArH), 1.54 (s, Boc) | Tandem reductive amination-SNAr | Covalent ligand synthesis |
| tert-Butyl 4-[4-(methoxycarbonyl)benzyl]-3,4-dihydroquinoxaline-1(2H)-carboxylate (16a) | 4-CH₂(C₆H₄CO₂Me) | 383.3 | Off-white waxy solid | 7.99–7.32 (AA’XX’ multiplet), 3.90 (s, OCH₃) | Alkylation with NaH/DMF | HDAC6 inhibition |
| tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate | 7-F | 252.3 | N/A | N/A | Fluorination of precursor | Not specified |
| tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate | 7-Br | 313.2 | N/A | N/A | Bromination or Pd-catalyzed coupling | Intermediate for cross-coupling |
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in S-5 decreases electron density at the aromatic ring, making it more reactive in SNAr reactions compared to the methyl group (CH₃) in the target compound .
- Biological Activity : Compounds like 16a and its derivatives show enhanced activity in HDAC6 inhibition due to the benzyl substituent, which improves target binding .
Physicochemical Properties
- Melting Points : Nitro-substituted S-5 has a well-defined melting point (122–124°C), while waxy solids like 16a suggest lower crystallinity due to flexible benzyl groups .
- Spectral Signatures : The Boc group consistently appears at δ1.53–1.54 in ¹H NMR across all derivatives. Aromatic protons vary significantly: nitro groups in S-5 cause downfield shifts (δ10.69), whereas methoxycarbonylbenzyl in 16a shows complex splitting (δ7.99–7.32) .
Reactivity and Functionalization
- Nitro Group (S-5) : Facilitates further reduction to amines or displacement reactions .
- Bromine (7-Br derivative) : Enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .
- Methyl Group (Target compound) : The electron-donating CH₃ group may stabilize intermediates in electrophilic substitution but is less reactive than halogens or nitro groups.
Biological Activity
tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 887590-25-2
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, certain derivatives have been reported to downregulate anti-apoptotic proteins like BCL2 and upregulate pro-apoptotic factors, leading to increased cancer cell death .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 2.3 |
| Doxorubicin | MCF-7 | 3.23 |
Antimicrobial Activity
Quinoxaline derivatives have also demonstrated antimicrobial properties. Studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A derivative exhibited high activity against Candida albicans and Mycobacterium tuberculosis, showcasing the potential for treating fungal infections and tuberculosis .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| C. albicans | 0.5 µg/mL |
| M. tuberculosis | 0.25 µg/mL |
Neuroprotective Effects
Research has suggested that certain quinoxaline derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Mechanism of Action : These compounds may exert neuroprotection through the modulation of oxidative stress pathways and inhibition of neuroinflammatory processes .
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the quinoxaline ring can enhance or diminish their activity.
Key Findings
Q & A
Q. What are the standard synthetic routes for tert-Butyl 7-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate?
The compound is typically synthesized via esterification of quinoxaline derivatives. For example, quinoxaline-1-carboxylic acid is reacted with tert-butyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) under reflux conditions. Purification is achieved using column chromatography to isolate the product . Adjusting reaction time and stoichiometry can influence yield.
Q. How is the compound purified post-synthesis, and what challenges arise during this process?
Column chromatography is the primary purification method, often using silica gel and a gradient solvent system (e.g., ethyl acetate/hexane). Challenges include separating byproducts with similar polarity and ensuring high recovery rates. Analytical techniques like TLC or HPLC are used to monitor purity .
Q. What spectroscopic methods are employed for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the tert-butyl group (δ ~1.5 ppm for nine protons) and the dihydroquinoxaline backbone. Mass spectrometry (ESI-HRMS) validates the molecular ion peak (e.g., m/z 247.33 for C₁₅H₂₁N₂O₂). IR spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) .
Q. What are the key stability considerations for storage and handling?
The compound should be stored in a dry, airtight container at 2–8°C to prevent hydrolysis of the ester group. Exposure to moisture or acidic/basic conditions can degrade the tert-butyl carbamate moiety. Use inert gas (e.g., N₂) to minimize oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables include solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst loading (e.g., 1.2–1.5 eq DCC), and microwave-assisted synthesis to reduce reaction time. For example, microwave irradiation at 100°C for 30 minutes improved yields in analogous quinoxaline syntheses .
Q. How do substituent variations (e.g., methyl vs. nitro groups) influence bioactivity, and how can contradictory data be resolved?
Methyl groups enhance lipophilicity, potentially improving membrane permeability, while nitro groups may increase electrophilicity and reactivity. Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) can arise from assay conditions (e.g., cell line variability). Comparative studies using isogenic cell lines or standardized protocols (e.g., CLSI guidelines) are recommended .
Q. What strategies are used to evaluate the compound’s interactions with biological targets like HDAC enzymes?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to HDAC6’s catalytic domain. In vitro assays measure inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). IC₅₀ values are validated via Western blotting for acetylated α-tubulin levels .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
QSAR models analyze substituent effects on logP, solubility, and metabolic stability. For instance, replacing the methyl group with a fluorine atom (as in tert-Butyl 8-fluoro derivatives) can enhance metabolic resistance while maintaining HDAC6 inhibition . ADMET predictions (e.g., SwissADME) prioritize derivatives with favorable bioavailability .
Q. What methodologies address discrepancies in stability data under varying pH conditions?
Accelerated stability studies (25°C/60% RH for 6 months) with HPLC monitoring identify degradation products. Buffered solutions (pH 1–13) reveal pH-dependent hydrolysis: acidic conditions cleave the ester, while basic conditions target the carbamate. LC-MS/MS characterizes degradation pathways .
Q. How is the compound utilized in synthesizing complex heterocycles for drug discovery?
The tert-butyl carbamate acts as a protecting group, enabling selective functionalization (e.g., Suzuki coupling at the quinoxaline ring). Subsequent deprotection with TFA yields free amines for further derivatization. Applications include HDAC inhibitors and kinase-targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
